tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEGFNFVTHGYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Condensation and Nitro Reduction
In a refluxing ethanol-water mixture (3:1 v/v), 2-nitrobenzaldehyde reacts with 2-chloroethylamine hydrochloride (1:1.2 molar ratio) at 80°C for 12 hours to form a nitro-substituted Schiff base. Subsequent nitro reduction employs iron powder (Fe) in acetic acid at 60°C, achieving 85% conversion to the amine intermediate. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) yield comparable results but require stringent pH control.
Cyclization and Carboxylation
The amine intermediate undergoes cyclization in tetrahydrofuran (THF) with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) at 0–5°C. This step introduces the tert-butyl carboxylate group, with yields of 78–82% after purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:4). Key reaction parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | THF |
| Base | Et₃N (2.5 equiv) |
| Reaction Time | 6–8 hours |
¹H NMR (400 MHz, CDCl₃) of the product confirms the benzodiazepine scaffold: δ 7.45–7.20 (m, 4H, aromatic), 4.25 (s, 2H, CH₂N), 3.80 (t, 2H, CH₂O), 1.45 (s, 9H, C(CH₃)₃).
Reductive Amination of Keto-Anilines
An alternative pathway leverages reductive amination of keto-anilines with methyl 2-aminoacetate, followed by Boc protection.
Formation of the Benzodiazepine Core
2-Aminophenyl ketones react with methyl 2-aminoacetate in methanol under reflux (24 hours), forming a seven-membered ring via intramolecular cyclization. Sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination, yielding the 2-oxo-diazepine precursor in 70% yield.
tert-Butoxycarbonyl (Boc) Protection
The free amine is protected using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 12 hours, the product is isolated in 90% yield and characterized via LC-MS (m/z 263.2 [M+H]⁺).
Catalytic Hydrogenation of Tetrahydroazepine Intermediates
Recent advancements employ catalytic hydrogenation of tetrahydroazepines to access the 2-oxo-diazepine framework.
Hydroboration-Oxidation Sequence
Tetrahydroazepine derivatives undergo hydroboration with borane-dimethyl sulfide (BH₃·SMe₂) in THF at −20°C, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the 2-oxo group. This method achieves 65% regioselectivity for the desired isomer, with diastereomeric excess (de) >95%.
Rhodium-Catalyzed Optimization
Using [Rh(cod)Cl]₂ as a catalyst, hydroboration regioselectivity improves to 4:1 (desired:undesired) at 25°C. However, competing hydrogenation pathways reduce overall yield to 55%, necessitating trade-offs between selectivity and efficiency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time (tᵣ) = 8.2 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Scalability | Safety Profile |
|---|---|---|---|
| Cyclocondensation | 78–82 | High | Moderate |
| Reductive Amination | 70 | Medium | High |
| Catalytic Hydrogenation | 55–65 | Low | High |
Cyclocondensation remains the preferred industrial method due to superior yields and scalability, despite requiring careful solvent handling. Catalytic hydrogenation offers superior safety but requires further optimization for commercial adoption .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and physicochemical properties of tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate and its analogs synthesized in recent studies:
| Compound Name | Substituent | Yield | Molecular Formula | Molecular Weight (g/mol) | HPLC tR (min) | Appearance | Melting Point | MS (ES+) |
|---|---|---|---|---|---|---|---|---|
| tert-Butyl (R)-(1-(2-(tert-butylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate | tert-butylamino | Quantitative | C20H30N4O4 | 390.48 | 2.33 | Brown solid | 75°C | 391 [M+H]+ |
| tert-Butyl (R)-(1-(2-(cyclohexylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate | cyclohexylamino | Quantitative | C22H32N4O4 | 416.52 | 2.34 | Brown oil | N/A | 417 [M+H]+ |
Structural and Functional Insights
Substituent Effects on Physicochemical Properties: The tert-butylamino substituent (first compound) results in a crystalline solid with a defined melting point (75°C), while the cyclohexylamino analog exists as a viscous oil. This disparity highlights how branched aliphatic groups (tert-butyl) enhance crystallinity compared to cyclic aliphatic groups (cyclohexyl), likely due to differences in molecular symmetry and packing efficiency . Both compounds exhibit nearly identical HPLC retention times (2.33 vs. 2.34 min), suggesting minimal polarity differences despite the substituent size variation.
Synthetic Efficiency: Both analogs were synthesized in quantitative yields, indicating robust reaction conditions for introducing diverse aminoalkyl substituents at the 1-position of the benzodiazepine scaffold .
Mass Spectrometry and Purity :
- The observed [M+H]+ peaks (391 and 417) align with theoretical molecular weights, confirming high purity. The absence of significant byproducts further supports the reliability of the synthetic methodology .
Comparison with a Spirocyclic Analog
A structurally distinct analog, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (CymitQuimica, Ref: 10-F601839), replaces the diazepine ring with an oxazepine-spiro-piperidine system . While detailed data for this compound is unavailable, the spiro architecture likely alters:
- Solubility : The piperidine ring may enhance aqueous solubility compared to the diazepine core.
Biological Activity
tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.39 g/mol
- CAS Number : 1251001-25-8
Biological Activity Overview
The biological activity of tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine has been investigated in various studies. Key findings include:
1. CNS Activity
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). This compound exhibits anxiolytic and sedative properties similar to other benzodiazepines.
2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
3. Antimicrobial Activity
Some studies suggest that derivatives of benzodiazepines possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against various bacterial strains.
The mechanisms through which tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine exerts its effects include:
- GABA Receptor Modulation : The compound likely enhances GABAergic neurotransmission by binding to GABA_A receptors, leading to increased chloride ion influx and neuronal hyperpolarization.
- Cholinergic System Interaction : By inhibiting AChE, the compound may improve cholinergic signaling pathways involved in memory and learning processes.
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant AChE inhibition with an IC50 value comparable to standard drugs like donepezil. |
| Study B | Reported anxiolytic effects in animal models consistent with typical benzodiazepine activity. |
| Study C | Investigated the antimicrobial potential against Gram-positive bacteria, showing promising results. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
